molecular formula C25H35N3O4S B2368293 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 946266-29-1

2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2368293
CAS RN: 946266-29-1
M. Wt: 473.63
InChI Key: JLKUOZDYPAZFHW-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H35N3O4S and its molecular weight is 473.63. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition for Disease Management

A series of novel benzenesulfonamides, including compounds structurally related to 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide, have been investigated for their enzyme inhibitory properties. These compounds demonstrate moderate to high inhibitory potency against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. AChE and BChE inhibition is particularly relevant for managing diseases like Alzheimer's and Parkinson's, while tyrosinase inhibition has implications for treating pigmentation disorders. The compounds exhibit moderate DPPH radical scavenging and metal chelating activity, showcasing their potential antioxidant properties as well (Lolak et al., 2020).

Novel Anticancer Agents

Research into derivatives of tetrahydroquinoline and related structures has led to the identification of novel anticancer agents. Compounds with specific structural features have shown potent topoisomerase I-targeting activity and cytotoxicity, important for the development of new cancer therapies. This includes variations at the 11-position of certain compounds, demonstrating the critical role of structural nuances in medicinal chemistry for targeting cancer cells (Ruchelman et al., 2004).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating triazine moieties, akin to the mentioned chemical, have been explored for their ability to inhibit carbonic anhydrase (CA), particularly CA IX, which plays a significant role in cancer. These inhibitors show promise in the development of anticancer agents due to their selective inhibition of tumor-associated carbonic anhydrase isoforms. Some compounds within this category exhibit potent inhibition in the sub-nanomolar range, underscoring their potential as targeted therapies (Lolak et al., 2019).

Structural Insights for Drug Design

The structural analysis of isoquinolinesulfonamides bound to human carbonic anhydrase II has provided valuable insights into the drug design process. Understanding the binding mode of these inhibitors to the enzyme's active site facilitates the development of more selective and potent inhibitors, potentially improving therapeutic outcomes for diseases where carbonic anhydrase activity is implicated (Mader et al., 2011).

properties

IUPAC Name

2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4S/c1-27-13-7-8-19-16-20(9-11-22(19)27)23(28-14-5-4-6-15-28)18-26-33(29,30)25-17-21(31-2)10-12-24(25)32-3/h9-12,16-17,23,26H,4-8,13-15,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKUOZDYPAZFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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